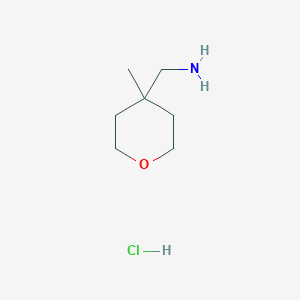
(4-Methyloxan-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Methyloxan-4-yl)methanamine” is a chemical compound with the CAS Number: 65626-24-6 . It has a molecular weight of 129.2 . The IUPAC name for this compound is (4-methyltetrahydro-2H-pyran-4-yl)methanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “(4-Methyloxan-4-yl)methanamine” is 1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3 . This indicates that the compound has a molecular formula of C7H15NO .Physical And Chemical Properties Analysis
“(4-Methyloxan-4-yl)methanamine” has a molecular weight of 129.2 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Photocytotoxic Properties of Iron(III) Complexes
Iron(III) complexes with various ligands demonstrated unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis through the generation of reactive oxygen species. These complexes were ingested in the nucleus of cells, showing potential for targeted cancer therapy applications (Basu et al., 2014).
Corrosion Inhibition
Amino acid compounds were studied as inhibitors for steel corrosion in acidic solutions. These studies are important for the development of eco-friendly corrosion inhibitors, highlighting the role of chemical compounds in industrial applications (Yadav et al., 2015).
Antimicrobial Activities
A series of new quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and showed moderate to very good antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents (Thomas et al., 2010).
Atmospheric Chemistry
The reaction of methyl peroxy and hydroxyl radicals was found to be a major source of atmospheric methanol, highlighting the importance of chemical reactions in understanding atmospheric processes and potential environmental implications (Müller et al., 2016).
Synthesis and Characterization of Complexes
Research on the synthesis and characterization of metal complexes, such as palladium(II) and platinum(II), based on Pyrrole Schiff bases, provided insights into their structures and potential anticancer activities. Such studies are crucial for the development of new drugs and understanding their mechanisms of action (Mbugua et al., 2020).
Safety and Hazards
The safety information for “(4-Methyloxan-4-yl)methanamine” includes several hazard statements: H227, H302, H315, H318, H335 . The precautionary statements include: P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05 and GHS07 .
Propriétés
IUPAC Name |
(4-methyloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-8)2-4-9-5-3-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQIXZFPIKZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)
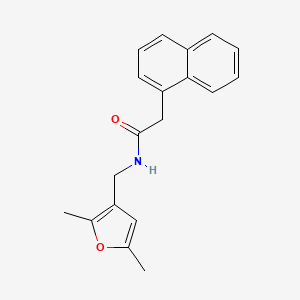
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)
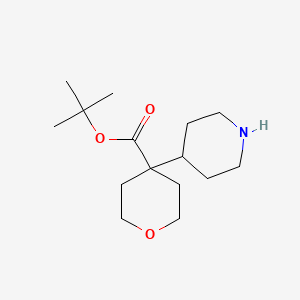

![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)


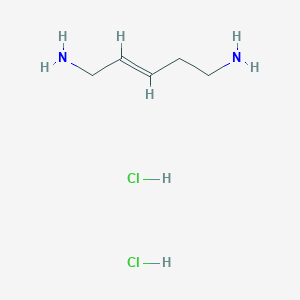
![methyl 4-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2929446.png)
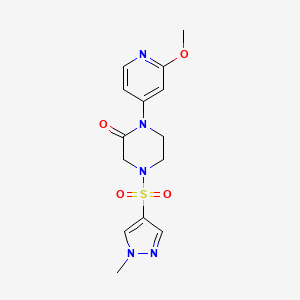
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)
![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)